(S)-N-(2-amino-2-(3-bromo-5-fluorophenyl)ethyl)-N-methyl-2-nitrobenzenesulfonamide
Description
This compound is a chiral sulfonamide derivative featuring a 3-bromo-5-fluorophenyl group and a 2-nitrobenzenesulfonamide moiety. Its synthesis likely follows a multi-step protocol involving sulfonylation and subsequent functionalization of the ethylamine backbone. The stereochemistry (S-configuration) is critical for biological activity, as enantiomers often exhibit divergent pharmacological profiles.
Properties
IUPAC Name |
N-[(2S)-2-amino-2-(3-bromo-5-fluorophenyl)ethyl]-N-methyl-2-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrFN3O4S/c1-19(9-13(18)10-6-11(16)8-12(17)7-10)25(23,24)15-5-3-2-4-14(15)20(21)22/h2-8,13H,9,18H2,1H3/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJBFLCNQSTBQK-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(C1=CC(=CC(=C1)Br)F)N)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C[C@H](C1=CC(=CC(=C1)Br)F)N)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-N-(2-amino-2-(3-bromo-5-fluorophenyl)ethyl)-N-methyl-2-nitrobenzenesulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its role in various biological activities. The presence of a nitro group and a bromo-fluorophenyl moiety enhances its reactivity and potential interactions with biological targets.
-
Antimicrobial Activity :
- Sulfonamides are traditionally recognized for their antibacterial properties. The mechanism typically involves the inhibition of bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase .
- Recent studies indicate that nitro-containing compounds can also exert antimicrobial effects through the generation of reactive intermediates that damage bacterial DNA .
- Anti-inflammatory Effects :
- Anticancer Potential :
Table 1: Biological Activities of this compound
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of folic acid synthesis | |
| Anti-inflammatory | Inhibition of iNOS and COX-2 | |
| Anticancer | Induction of apoptosis via ROS generation |
Case Studies
-
Antibacterial Efficacy :
A study evaluated various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The compound demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics . -
Anti-inflammatory Studies :
In vitro studies showed that the compound effectively reduced pro-inflammatory cytokines in macrophage cultures, indicating its potential as an anti-inflammatory agent . -
Cancer Cell Studies :
Experimental models revealed that the compound inhibited proliferation in several cancer cell lines, suggesting its possible utility in cancer therapy .
Scientific Research Applications
Structure
The chemical structure includes:
- A bromo-substituted phenyl group , which may enhance its interaction with biological targets.
- A nitro group , potentially contributing to its reactivity and biological activity.
Antimicrobial Activity
Recent studies have highlighted the compound's efficacy against resistant bacterial strains. For instance, in silico analyses have demonstrated strong binding affinity to proteins associated with antibiotic resistance mechanisms. The compound exhibited a minimum inhibitory concentration (MIC) as low as 0.39 μg/mL against New Delhi Metallo-beta-lactamase producing Klebsiella pneumoniae . This suggests that the compound may serve as a lead for developing new antimicrobial agents.
Anticancer Properties
The sulfonamide class of compounds has been extensively studied for their anticancer potential. Research indicates that derivatives of sulfonamides can inhibit various cancer cell lines through mechanisms such as:
- Inhibition of enzyme activity involved in cancer proliferation.
- Induction of apoptosis in malignant cells.
In particular, compounds structurally similar to (S)-N-(2-amino-2-(3-bromo-5-fluorophenyl)ethyl)-N-methyl-2-nitrobenzenesulfonamide have shown promising results in preclinical models targeting specific cancer pathways .
Synthesis Techniques
The synthesis of this compound typically involves:
- Formation of the amine intermediate from commercially available starting materials.
- Coupling reactions to introduce the nitro and sulfonamide functionalities.
- Purification processes , including crystallization or chromatography, to isolate the final product.
Case Study 1: Antimicrobial Efficacy
In a study published in Infection and Drug Resistance, this compound was tested against various resistant strains. The results indicated that it effectively inhibited bacterial growth, showcasing its potential as a novel therapeutic agent against multidrug-resistant infections .
Case Study 2: Anticancer Activity
Another research effort focused on evaluating the anticancer properties of similar sulfonamides, revealing that they could significantly reduce tumor growth in xenograft models. The study emphasized the importance of structural modifications to enhance efficacy and selectivity against cancer cells .
Comparison with Similar Compounds
Structural and Electronic Features
The compound belongs to a broader class of N-substituted sulfonamides. Key analogs include derivatives synthesized via methods described in , such as 5-(substituted phenyl)-N-(2-oxo-2-(substituted phenyl)ethyl)-N-methyl-furan-2-sulfonamides (e.g., compounds 4a–4m). A comparative analysis is outlined below:
The nitro group increases acidity of the sulfonamide proton (pKa ~5–7), influencing solubility and membrane permeability .
Crystallographic Analysis
The use of SHELX software () is standard for small-molecule crystallography. The target compound’s structure determination would benefit from SHELXL for refinement, particularly for resolving disordered halogen atoms (Br, F). In contrast, furan sulfonamides in may exhibit simpler diffraction patterns due to fewer heavy atoms .
Preparation Methods
Asymmetric Reduction of Prochiral Ketones
The chiral ethylamine backbone is synthesized via asymmetric reduction of 2-(3-bromo-5-fluorophenyl)acetophenone. Catalytic hydrogenation with chiral ligands (e.g., (R)-BINAP-Ru complexes) achieves enantiomeric excesses >90%. Alternatively, enzymatic reduction using ketoreductases (e.g., KRED-101) in aqueous buffer provides the (S)-alcohol, which is subsequently aminated via reductive amination with ammonium acetate and sodium cyanoborohydride.
Table 1: Representative Conditions for Asymmetric Reductions
| Method | Catalyst/Enzyme | Solvent | ee (%) | Yield (%) |
|---|---|---|---|---|
| Catalytic Hydrogenation | (R)-BINAP-RuCl2 | MeOH | 92 | 85 |
| Enzymatic Reduction | KRED-101 | Phosphate | 95 | 78 |
Resolution of Racemic Amines
For non-catalytic routes, racemic 2-amino-2-(3-bromo-5-fluorophenyl)ethylamine is resolved using chiral acids (e.g., L-tartaric acid) in ethanol. The (S)-enantiomer preferentially crystallizes, yielding >99% ee after recrystallization.
Cyclic Sulfamidate Intermediate Formation
Amino Alcohol to Cyclic Sulfamidite
The chiral amino alcohol is treated with thionyl chloride (SOCl₂), imidazole, and triethylamine in dichloromethane at −60°C to form the cyclic sulfamidite. This intermediate is oxidized to the sulfamidate using NaIO₄ and RuCl₃·3H₂O in acetonitrile.
Table 2: Cyclic Sulfamidate Synthesis Parameters
| Step | Reagents | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Sulfamidite Formation | SOCl₂, NEt₃, imidazole | −60°C | 3 | 88 |
| Oxidation | NaIO₄, RuCl₃·3H₂O | 0°C → RT | 2 | 91 |
Preparation of N-Methyl-2-Nitrobenzenesulfonamide
Sulfonylation of Methylamine
2-Nitrobenzenesulfonyl chloride reacts with methylamine in a biphasic CH₂Cl₂/H₂O system containing Na₂CO₃. The reaction proceeds at room temperature for 24 hours, yielding N-methyl-2-nitrobenzenesulfonamide in 82% yield after extraction and crystallization.
Table 3: Sulfonamide Coupling Conditions
| Parameter | Details |
|---|---|
| Sulfonyl Chloride | 2-Nitrobenzenesulfonyl chloride |
| Base | Na₂CO₃ |
| Solvent | CH₂Cl₂/H₂O (1:1) |
| Reaction Time | 24 h |
| Yield | 82% |
Ring-Opening of Cyclic Sulfamidate with Sulfonamide
Nucleophilic Displacement
The cyclic sulfamidate reacts with N-methyl-2-nitrobenzenesulfonamide in DMF using NaH as a base. Deprotonation of the sulfonamide generates a nucleophile that opens the sulfamidate ring, installing the sulfonamide group with retention of configuration at the chiral center.
Table 4: Ring-Opening Reaction Optimization
| Condition | Value | Impact on Yield |
|---|---|---|
| Base | NaH (1.1 eq) | 74% |
| Solvent | DMF | Optimal |
| Temperature | RT | 24 h completion |
Alternative Synthetic Routes
Direct Sulfonylation of Chiral Amine
The chiral amine is directly coupled with 2-nitrobenzenesulfonyl chloride in CH₂Cl₂/water. However, competing N-methylation and sulfonylation necessitate sequential protection/deprotection steps, reducing overall efficiency (yield: 58%).
Mitsunobu Reaction for Stereochemical Control
A Mitsunobu reaction between the chiral alcohol and N-methyl-2-nitrobenzenesulfonamide using DIAD and PPh₃ achieves inversion of configuration. This method is less favored due to stoichiometric reagent requirements and lower yields (65%).
Critical Analysis of Methodologies
Yield and Stereochemical Purity
The cyclic sulfamidate route (Section 5) offers superior yields (74%) and stereochemical fidelity compared to direct coupling (58%). NaH-mediated ring-opening minimizes racemization, critical for pharmaceutical applications.
Scalability and Practical Considerations
Large-scale synthesis favors the sulfamidate pathway due to streamlined purification (extraction vs. chromatography). Enzymatic resolution, while high-yielding, requires specialized equipment for biocatalysis.
Q & A
Basic: What established synthetic routes are available for (S)-N-(2-amino-2-(3-bromo-5-fluorophenyl)ethyl)-N-methyl-2-nitrobenzenesulfonamide?
Methodological Answer:
The synthesis typically involves sequential functionalization of the sulfonamide core. Key steps include:
- Sulfonylation : Reacting 2-nitrobenzenesulfonyl chloride with a chiral amine precursor under controlled pH (8–9) to avoid racemization .
- Bromo-fluoro aromatic coupling : Introducing the 3-bromo-5-fluorophenyl group via Suzuki-Miyaura coupling, using Pd catalysts and optimized ligand systems (e.g., SPhos) to enhance regioselectivity .
- Chiral resolution : Employing diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) to isolate the (S)-enantiomer .
Critical parameters include temperature control (<0°C during sulfonylation) and inert atmosphere to prevent nitro-group reduction .
Advanced: How can enantiomeric purity be optimized during synthesis?
Methodological Answer:
- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in palladium-mediated coupling steps to enhance stereochemical control .
- Dynamic kinetic resolution : Employ enzymes (e.g., lipases) in prochiral intermediate reactions to bias the (S)-configuration .
- Analytical validation : Combine chiral HPLC (e.g., Chiralpak IA column) with circular dichroism (CD) spectroscopy to quantify enantiomeric excess (≥99%) .
- Design of Experiments (DoE) : Apply response surface methodology to optimize reaction time, catalyst loading, and solvent polarity, reducing racemization side reactions .
Basic: What spectroscopic techniques are critical for characterization?
Methodological Answer:
- NMR : H/C NMR to confirm regiochemistry (e.g., splitting patterns for bromo/fluoro substituents) and sulfonamide N–H protons (δ 8.2–8.5 ppm) .
- Mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]: ~528.98) and nitro-group integrity .
- X-ray crystallography : Resolve absolute stereochemistry using SHELXL refinement (R-factor < 0.05) with data collected at 100 K .
Advanced: How to resolve contradictions between computational and crystallographic data?
Methodological Answer:
- Torsional angle analysis : Compare DFT-calculated (B3LYP/6-311+G(d,p)) and experimental (X-ray) dihedral angles for the sulfonamide-phenyl moiety. Discrepancies >5° suggest crystal packing effects .
- Electron density maps : Use SHELXE to identify disordered regions (e.g., flexible ethylamino chain) and refine occupancy factors .
- Validation tools : Cross-check with R values and PLATON alerts to detect model overfitting .
Basic: What biological activities are reported for structural analogs?
Methodological Answer:
Sulfonamide analogs with halogen substituents exhibit:
- Antimicrobial activity : Bromo/fluoro groups enhance membrane penetration, targeting bacterial dihydropteroate synthase (IC ~2 µM) .
- Kinase inhibition : Nitro groups act as hydrogen bond acceptors in ATP-binding pockets (e.g., JNK3 inhibition, K = 0.8 µM) .
- Cytotoxicity : Structure-activity relationship (SAR) studies suggest ortho-nitro groups correlate with apoptosis induction in MCF-7 cells .
Advanced: How to mitigate steric hindrance during sulfonamide functionalization?
Methodological Answer:
- Protecting group strategy : Temporarily mask the aminoethyl chain with tert-butoxycarbonyl (Boc) to reduce steric bulk during sulfonylation .
- Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in SNAr reactions .
- Microwave-assisted synthesis : Accelerate reaction kinetics (e.g., 150°C, 30 min) to overcome steric barriers in aryl coupling steps .
Basic: What storage conditions ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation of the nitro group .
- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the sulfonamide bond .
- Inert atmosphere : Argon-filled containers minimize oxidation of the primary amine .
Advanced: How do electronic effects of the 3-bromo-5-fluorophenyl moiety influence reactivity?
Methodological Answer:
- Hammett analysis : The σ values (Br: +0.39, F: +0.34) indicate strong electron-withdrawing effects, accelerating nucleophilic aromatic substitution at the para position .
- DFT calculations : Frontier molecular orbital (FMO) analysis shows LUMO localization on the nitro group, facilitating reduction (E = –0.67 V vs. SCE) .
- Comparative kinetics : Rate studies with analogs (e.g., 3-Cl-5-F) reveal halogen electronegativity inversely correlates with sulfonamide hydrolysis rates .
Advanced: How to validate stereochemical configuration post-synthesis?
Methodological Answer:
- X-ray anomalous dispersion : Collect data at λ = 0.710 Å (Mo-Kα) to resolve absolute configuration via Flack parameter (x < 0.1) .
- Vibrational CD (VCD) : Compare experimental and calculated spectra (B3PW91/6-31G*) for the C–N chiral center .
- Chiral derivatization : React with Mosher’s acid chloride and analyze F NMR split patterns to confirm S-configuration .
Advanced: What strategies address conflicting bioassay results across studies?
Methodological Answer:
- Dose-response reevaluation : Test compound purity (HPLC ≥98%) to rule out impurity-driven artifacts .
- Cell line authentication : Use STR profiling to confirm absence of cross-contamination (e.g., HeLa vs. HEK293) .
- Solvent controls : Ensure DMSO concentrations <0.1% to avoid nonspecific cytotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
